molecular formula C28H29NO4S B11588707 methyl 6-tert-butyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 6-tert-butyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11588707
M. Wt: 475.6 g/mol
InChI Key: BNKFTKHLTWQKBT-UHFFFAOYSA-N
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Description

METHYL 6-TERT-BUTYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-TERT-BUTYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include xanthene derivatives, benzothiophene precursors, and tert-butyl groups. Common synthetic routes could involve:

    Formation of the benzothiophene core: This might involve cyclization reactions under acidic or basic conditions.

    Introduction of the xanthene moiety: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Use of continuous flow reactors: for better control over reaction parameters.

    Purification techniques: like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-TERT-BUTYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like NBS for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of METHYL 6-TERT-BUTYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their biological activities.

    Xanthene derivatives: Used in fluorescent dyes and as intermediates in organic synthesis.

Uniqueness

METHYL 6-TERT-BUTYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

IUPAC Name

methyl 6-tert-butyl-2-(9H-xanthene-9-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H29NO4S/c1-28(2,3)16-13-14-19-22(15-16)34-26(24(19)27(31)32-4)29-25(30)23-17-9-5-7-11-20(17)33-21-12-8-6-10-18(21)23/h5-12,16,23H,13-15H2,1-4H3,(H,29,30)

InChI Key

BNKFTKHLTWQKBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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